![molecular formula C22H32O3 B587255 6,7-Dihydro Canrenone Lactol CAS No. 52520-27-1](/img/structure/B587255.png)
6,7-Dihydro Canrenone Lactol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro Canrenone Lactol is a biochemical compound with the molecular formula C22H32O3 and a molecular weight of 344.49 . It is also known as 17-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxaldehyde Cyclic 21,17-Hemiacetal .
Synthesis Analysis
The synthesis of 6,7-Dihydro Canrenone Lactol and its derivatives has been described in various studies . The starting material for all derivatives is canrenone, which is obtained by acid-catalyzed lactonization of potassium canrenoate . The epoxidation of canrenone leads to the formation of 6 alpha, 7 alpha-epoxycanrenone .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro Canrenone Lactol consists of 22 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms . Further structural analysis would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydro Canrenone Lactol include a molecular weight of 344.49 and a molecular formula of C22H32O3 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Proteomics Research
6,7-Dihydro Canrenone Lactol: is utilized in proteomics research due to its biochemical properties. It serves as a reference compound for the identification and quantification of proteins, particularly in the study of protein interactions and functions .
Pharmacological Studies
This compound is valuable in pharmacological studies, especially in understanding the metabolic pathways of related compounds like spironolactone and eplerenone. It helps in elucidating the drug metabolism and pharmacokinetics .
Heart Failure Treatment Research
In the context of heart failure treatment, 6,7-Dihydro Canrenone Lactol is studied for its potential efficacy compared to other related compounds such as spironolactone and eplerenone. Research focuses on its impact on symptomatic heart failure with reduced ejection fraction (HFrEF) and its role in improving patient outcomes .
Mecanismo De Acción
Target of Action
6,7-Dihydro Canrenone Lactol is an antimineralocorticoid . It is related to spironolactone and is used in the treatment of primary hyperaldosteronism and edematous states caused by secondary hyperaldosteronism (e.g., heart failure) .
Mode of Action
It is suggested that neither canrenone nor the 6,7-derivatives bind to the ouabain site, but rather interact with it 'allosterically’ .
Pharmacokinetics
Canrenone, a related compound, has an elimination half-life of about 165 hours . This suggests that 6,7-Dihydro Canrenone Lactol may have similar pharmacokinetic properties.
Result of Action
Canrenone, a related compound, has been shown to have a mortality benefit in people with chronic heart failure .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3/t16-,17+,18+,19?,20+,21+,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPALHVCPNEJKY-ZQVQXZBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(O5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747634 |
Source
|
Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro Canrenone Lactol | |
CAS RN |
52520-27-1 |
Source
|
Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.